3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate

Stereochemistry Chiral resolution Enantiomeric purity

Researchers face variability from racemic mixtures or free bases that compromise assay specificity and conjugation stoichiometry. CAS 1415566-33-4 solves this: a defined (S)-enantiomer as a stable 1:1 oxalate salt. - **Chiral purity**: (S)-configuration for SAR studies on nicotinic receptors - **Synthetic handle**: 3-bromo site for cross-coupling (hapten-protein conjugation) or catalytic dehalogenation (tritium/deuterium labeling) - **Physical form**: Crystalline oxalate salt - accurate weighing, reproducible stoichiometry, no resolution steps needed Directly suitable for immunogen production, chiral method development (HPLC/SFC), and isotopically labeled tracer synthesis.

Molecular Formula C11H13BrN2O4
Molecular Weight 317.14 g/mol
CAS No. 1415566-33-4
Cat. No. B3102198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate
CAS1415566-33-4
Molecular FormulaC11H13BrN2O4
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O
InChIInChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)
InChIKeyJQAIBLZGPQVARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4): Baseline Characterization for Scientific Procurement


3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4) is a heterocyclic organic compound with molecular formula C11H13BrN2O4 and a molecular weight of 317.14 g/mol, comprising a 3-bromo-5-(pyrrolidin-2-yl)pyridine free base (C9H11BrN2, MW 227.10 g/mol) complexed with oxalic acid in a 1:1 stoichiometry [1]. This compound is structurally characterized as a substituted pyridine derivative bearing a bromine atom at the 3-position and a pyrrolidin-2-yl group at the 5-position [2]. The free base analog is known as (RS)-3-Bromo Nornicotine and has been utilized as a nornicotine analog in immunoassay hapten development [3]. The oxalate salt form of this compound, specifically the (S)-enantiomer, provides defined stereochemical and physicochemical properties that are relevant for applications requiring precise molecular control.

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4): Why Generic In-Class Substitution Is Not Straightforward


In-class substitution among 3-bromo-5-(pyrrolidinyl)pyridine derivatives is not straightforward due to the compound's three-dimensional stereochemical configuration and salt-dependent physicochemical properties. The (S)-enantiomeric configuration of CAS 1415566-33-4 differentiates it from the racemic (RS)-3-Bromo Nornicotine free base (CAS 71719-06-7) and the (R)-enantiomer (CAS 83023-56-7) [1]. Stereochemical differences in this compound class can affect molecular recognition events and downstream experimental outcomes, consistent with the broader literature on pyrrolidinyl pyridines where enantiomeric purity has been shown to impact biological activity profiles [2]. Additionally, the oxalate salt form confers distinct solid-state properties including enhanced crystallinity, defined stoichiometric composition, and altered solubility and stability characteristics relative to the free base [3]. These differences mean that substituting one form for another without verification can introduce uncontrolled variables into experimental workflows.

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4): Quantitative Differentiation Evidence for Procurement Decisions


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture Differentiation

The target compound is the (S)-enantiomer of 3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate, in contrast to the more widely available racemic mixture (RS)-3-Bromo Nornicotine free base (CAS 71719-06-7). The (S)-enantiomer has been specifically characterized and catalogued with CAS 1415566-33-4, whereas the (R)-enantiomer carries CAS 83023-56-7 and the racemate carries CAS 71719-06-7 [1]. The stereochemical configuration at the pyrrolidine C2 position is defined, and the resolution of 5-bromonornicotine into its pure (R)- and (S)-enantiomers has been demonstrated to yield material of high enantiomeric purity suitable for downstream asymmetric synthesis applications [2]. The availability of a defined (S)-enantiomer as the oxalate salt eliminates the ambiguity and potential variable biological outcomes associated with racemic mixtures.

Stereochemistry Chiral resolution Enantiomeric purity

Salt Form vs. Free Base: Crystallinity and Stoichiometric Stability

The target compound is supplied as the oxalate salt (1:1 stoichiometry with oxalic acid), whereas many commercial offerings of structurally related compounds are provided as the free base (e.g., (RS)-3-Bromo Nornicotine, CAS 71719-06-7, MW 227.10 g/mol) [1]. The oxalate salt has a defined molecular formula C11H13BrN2O4 and molecular weight of 317.14 g/mol, with the oxalic acid component confirmed by SMILES notation: Brc1cncc(C2CCCN2)c1.O=C(O)C(=O)O [2]. Salt formation typically enhances crystallinity and provides a defined stoichiometric composition, whereas free base forms can be oils or amorphous solids with variable handling properties. The oxalate salt form also demonstrates altered solubility characteristics compared to the free base, a property that can be advantageous for formulation and crystallization-based purification workflows [3].

Salt formation Crystallinity Physicochemical properties

Storage Stability: Defined Cold-Chain Requirements Relative to Free Base Analogs

Vendor technical specifications for the (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate indicate recommended storage at 4°C, with room temperature shipping permissible for continental US transit but requiring subsequent cold storage upon receipt . In contrast, free base analogs such as (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine are specified for storage at room temperature [1]. These differential storage requirements reflect the distinct solid-state stability profiles of the oxalate salt versus the free base form. The defined 4°C storage condition provides a quantifiable handling parameter that procurement and laboratory operations can use for logistics planning and stability monitoring.

Storage stability Cold chain Shelf life

Bromine Substitution Position: Structural Determinant for Immunoassay Hapten Utility

The 3-bromo substitution on the pyridine ring of this compound class has been specifically utilized for hapten design in immunoassays targeting nicotine and nornicotine metabolites [1]. The bromine atom at the 3-position provides a synthetic handle for further functionalization and conjugation to carrier proteins, while preserving the core pyrrolidinyl pyridine pharmacophore. In the broader context of 5-substituted nicotine analogs, 5-bromonicotine has been shown to exhibit a Ki value of 6.9 nM at nicotinic acetylcholine receptors, compared to nicotine's Ki of 2.4 nM, demonstrating that bromine substitution modulates receptor binding affinity while retaining sufficient molecular recognition for antibody development applications [2]. The 3-bromo substitution pattern in the target compound provides an alternative regiochemical handle for hapten conjugation strategies compared to 5-bromo derivatives.

Immunoassay Hapten design Nicotine analog

3-Bromo-5-(2-pyrrolidinyl)pyridine oxalate (CAS 1415566-33-4): High-Value Research and Industrial Application Scenarios


Enantioselective Synthesis of Chiral Pyrrolidinyl Pyridine Derivatives

The defined (S)-stereochemistry of this compound makes it suitable as a chiral building block for the synthesis of enantiomerically pure pyrrolidinyl pyridine derivatives. The oxalate salt form provides a stable, crystalline starting material that can be directly employed in asymmetric synthesis workflows without the need for additional chiral resolution steps [1]. This is particularly relevant for research programs developing stereochemically defined nicotinic receptor ligands or other bioactive molecules where enantiomeric purity is critical for interpreting structure-activity relationships.

Immunoassay Development: Hapten Conjugation and Antibody Generation

The 3-bromo substituent provides a defined synthetic handle for conjugation to carrier proteins via cross-coupling or nucleophilic aromatic substitution chemistry, enabling the generation of immunogens for antibody production targeting nornicotine and related metabolites [1]. The defined (S)-stereochemistry ensures that the resulting antibodies can be generated against a stereochemically pure antigen, potentially improving assay specificity compared to racemic haptens. The oxalate salt form's favorable crystallinity and stoichiometric composition facilitate accurate weighing and reproducible conjugation stoichiometry [2].

Radiolabeled Tracer Precursor for Tritium or Deuterium Labeling

The bromine substituent at the 3-position provides a site for catalytic dehalogenation with tritium gas or deuterium gas to produce radiolabeled or stable isotope-labeled nornicotine derivatives. Similar methodology has been established for 5-bromo derivatives, where carrier-free tritiolysis has been used to synthesize specifically labeled (S)-nicotine-5-³H and (S)-cotinine-5-³H [1]. The 3-bromo substitution pattern offers an alternative regiochemical labeling position for generating isotopically distinct tracer molecules for metabolism studies, receptor binding assays, or autoradiography. The defined (S)-stereochemistry ensures that the resulting labeled compound maintains the biologically relevant configuration.

Reference Standard for Chiral Analytical Method Development

The (S)-enantiomer in defined oxalate salt form can serve as a reference standard for the development and validation of chiral analytical methods, including chiral HPLC, supercritical fluid chromatography (SFC), and capillary electrophoresis methods for resolving enantiomeric mixtures of pyrrolidinyl pyridine derivatives. The high crystallinity and defined stoichiometric composition of the oxalate salt facilitate accurate preparation of calibration standards [1]. This application is particularly relevant for quality control laboratories and analytical method development groups requiring stereochemically pure reference materials for method qualification and routine testing.

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